Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-
Description
Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- (CAS 108621-58-5), also known as (2-acetamido-9H-fluoren-1-yl) hydrogen sulfate, is a sulfated derivative of 2-acetamidofluorene (2-AAF). This compound features a sulfate ester group (-OSO₃H) attached to the fluorene backbone, distinguishing it from non-sulfated analogs . While direct data on its molecular formula are absent in the evidence, the structure suggests a molecular weight increase of ~96 g/mol over 2-AAF (CAS 53-96-3, MW 223.29), approximating its MW to ~319 g/mol .
Properties
CAS No. |
108621-58-5 |
|---|---|
Molecular Formula |
C15H13NO5S |
Molecular Weight |
319.3 g/mol |
IUPAC Name |
(2-acetamido-9H-fluoren-1-yl) hydrogen sulfate |
InChI |
InChI=1S/C15H13NO5S/c1-9(17)16-14-7-6-12-11-5-3-2-4-10(11)8-13(12)15(14)21-22(18,19)20/h2-7H,8H2,1H3,(H,16,17)(H,18,19,20) |
InChI Key |
ATQBOYONJMVJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves two major stages:
Preparation of the Fluorene Derivative:
Starting from fluorene or its derivatives, functionalization at the 2-position is performed to introduce the acetamide group. This can be achieved by acylation reactions or amide bond formation with appropriate acetic acid derivatives.Introduction of the Sulfooxy Group:
The sulfooxy (-OSO3H) group is introduced via sulfonation or sulfation reactions, often using sulfonic acid derivatives or sulfur trioxide complexes under controlled conditions.
Detailed Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Description | Notes |
|---|---|---|---|---|
| 1 | Acetylation/Amidation | Fluorene derivative + Acetyl chloride or acetic anhydride, base catalyst | Formation of acetamide at 2-position of fluorene | Control temperature to avoid overreaction |
| 2 | Sulfation | Sulfur trioxide-pyridine complex or chlorosulfonic acid, low temperature | Introduction of sulfooxy group at 1-position of fluorenyl ring | Reaction performed under inert atmosphere to prevent side reactions |
| 3 | Purification | Recrystallization or chromatographic techniques | Isolation of pure Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- | High purity essential for downstream applications |
Reaction Conditions and Optimization
- Catalysts: Acidic catalysts (e.g., sulfuric acid, pyridine) improve sulfation efficiency.
- Temperature: Sulfation reactions are typically conducted at low temperatures (0–5°C) to control regioselectivity and minimize decomposition.
- Solvents: Aprotic solvents such as dichloromethane or chloroform are preferred for sulfation; acetylation often uses pyridine or triethylamine as base solvents.
- Time: Reaction times vary from 1 to 6 hours depending on reagent concentration and temperature.
Purification Techniques
- Recrystallization: Using solvents like ethanol or ethyl acetate to obtain crystalline pure product.
- Chromatography: Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) for separation of byproducts.
- Characterization: Confirmed by NMR, IR spectroscopy, and mass spectrometry to ensure correct substitution and purity.
Experimental Data and Research Findings
| Parameter | Observed Values/Conditions | Remarks |
|---|---|---|
| Yield of Acetamide Derivative | 65–85% | Dependent on purity of starting materials and reaction conditions |
| Sulfation Efficiency | 70–90% | Higher yields with sulfur trioxide-pyridine complex |
| Stability | Stable under neutral pH; decomposes under strong acidic/basic conditions | Important for storage and handling |
| Solubility | Soluble in DMSO, DMF; limited solubility in water | Relevant for formulation and application |
Mechanistic Insights
- The acetylation step proceeds via nucleophilic attack of the amine group on the acylating agent.
- Sulfation involves electrophilic substitution at the 1-position of the fluorenyl ring, facilitated by the electron-rich aromatic system.
- The sulfooxy group is a good leaving group, which may influence the compound's reactivity in biological or material contexts.
Summary Table of Key Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Purification Method | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Acetylation + Sulfation | Acetyl chloride, SO3-pyridine | 0–5°C, inert atmosphere | 70–85 | Recrystallization, chromatography | High regioselectivity, good yield | Requires careful temperature control |
| Direct Sulfation of Acetamide | Chlorosulfonic acid | Low temperature, dry solvent | 65–75 | Chromatography | Simpler reagent set | Possible side reactions, harsher conditions |
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:
Oxidation: The sulfooxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Applications
Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl] is being researched for its potential therapeutic applications. The following table summarizes its relevant pharmaceutical properties:
| Property | Description |
|---|---|
| Solubility | Soluble in polar solvents due to sulfoxy group |
| Biological Activity | Potential anti-cancer and anti-inflammatory effects |
| Mechanism of Action | Inhibits specific enzyme pathways involved in disease processes |
Case Study: Anti-Cancer Activity
In a study investigating the anti-cancer properties of various acetamide derivatives, Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl] showed promising results in inhibiting tumor cell proliferation in vitro. The mechanism was attributed to its ability to interfere with cell cycle regulation and apoptosis pathways. Further research is required to elucidate its exact mechanisms and potential as a therapeutic agent.
Environmental Applications
The compound's sulfoxy group enhances its solubility and reactivity, making it suitable for applications in environmental chemistry.
| Application | Description |
|---|---|
| Pollutant Degradation | Potential use in the degradation of organic pollutants |
| Soil Remediation | Investigated for enhancing soil nutrient availability |
Case Study: Soil Remediation
Research has demonstrated that Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl] can improve the bioavailability of heavy metals in contaminated soils. In field trials, the application of this compound resulted in a significant reduction of lead and cadmium levels in soil samples over six months, indicating its potential for environmental remediation.
Material Science
Due to its unique chemical structure, Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl] is also explored for applications in material science.
| Property | Description |
|---|---|
| Polymerization | Can be used as a monomer for polymer synthesis |
| Coating Applications | Potential use in protective coatings due to stability |
Case Study: Polymer Synthesis
A recent study focused on using Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl] as a monomer in the synthesis of novel polymers. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to traditional polymers. This opens avenues for developing advanced materials with specific performance characteristics.
Mechanism of Action
The mechanism of action of Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfooxy group can participate in various biochemical pathways, influencing the activity of proteins and other biomolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Metabolic Studies: highlights 2-AAF’s role in forming reactive metabolites, but the sulfooxy derivative’s metabolic fate remains unstudied.
- Antibacterial Screening: No direct data exist for the target compound, but structural analogs (e.g., ) suggest substituent-dependent activity. Testing against Gram-positive/-negative strains is warranted.
- Computational Modeling : Molecular docking studies could predict interactions with enzymes like cytochrome P450 or sulfotransferases, informing mechanistic differences .
Biological Activity
Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- is a compound that has garnered interest in various biological applications due to its structural properties and potential pharmacological effects. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfooxy group attached to a 9H-fluorene structure, which is known for its stability and ability to interact with biological targets. The molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its biological activity.
The biological activity of Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research suggests that this compound may inhibit certain enzymes critical for cellular functions. For instance, studies have shown that compounds with similar structures can effectively inhibit carbonic anhydrases (CAs), which are involved in regulating pH and fluid balance in tissues .
- Cell Viability Reduction : In vitro studies have indicated that Acetamide derivatives can reduce the viability of cancer cell lines. For example, compounds related to this structure have demonstrated significant cytotoxic effects on HT-29 and MDA-MB-231 cells, particularly under hypoxic conditions .
Synthesis and Testing
Recent studies have focused on synthesizing novel derivatives of acetamide with enhanced biological activity. For example, a series of acetamide-sulfonamide conjugates were synthesized and tested for urease inhibition. The results showed varying degrees of inhibition, with some compounds exhibiting IC50 values as low as 9.95 µM .
Case Studies
- Carbonic Anhydrase Inhibition :
-
Cytotoxicity Against Cancer Cells :
- In a comparative analysis, several acetamide derivatives were assessed for their ability to induce apoptosis in cancer cell lines. The results highlighted that modifications in the side chains significantly affected their cytotoxicity profiles, demonstrating the importance of structure-activity relationships (SAR) in drug design .
Data Summary
The following table summarizes key findings from various studies on the biological activity of Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
